Structural Differentiation: Regioisomeric Identity vs. Ortho and Para Carboethoxy Analogs
3-Carboethoxy-3'-(1,3-dioxolan-2-yl)benzophenone (the 'meta-meta' isomer) is one of at least four regioisomers within the C₁₉H₁₈O₅ isomeric family that possess a carboethoxy and a 1,3-dioxolan-2-yl substituent on a benzophenone scaffold. The ortho-carboethoxy isomer (CAS 898779-00-5) and the para-carboethoxy isomer (CAS 898779-06-1) differ in the position of the ester group relative to the central carbonyl, which dictates the dihedral angle between the aromatic rings and the electronic conjugation across the benzophenone core . For procurement specificity, the meta-carboethoxy substitution pattern provides a distinct spatial orientation for subsequent functional group interconversion that cannot be replicated by the ortho or para isomers .
| Evidence Dimension | Substitution pattern (positional isomerism) and molecular connectivity |
|---|---|
| Target Compound Data | meta-carboethoxy at C-3; meta-dioxolan-2-yl at C-3' (CAS 898779-03-8); InChI Key: PEZPMOLZSRKHRL-UHFFFAOYSA-N |
| Comparator Or Baseline | ortho-carboethoxy isomer: CAS 898779-00-5 (ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate); para-carboethoxy isomer: CAS 898779-06-1 (ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate) |
| Quantified Difference | Different InChI Key, distinct atom connectivity; dihedral angle and conjugation qualitatively distinct but quantitative X-ray or computational data not publicly available for direct comparison. |
| Conditions | Structural identity confirmed by InChI and SMILES (CCOC(=O)c1cccc(c1)C(=O)c2cccc(c2)C3OCCO3) |
Why This Matters
For medicinal chemistry SAR programs where the spatial relationship between the ester and dioxolane moieties determines target binding, the meta-meta isomer (898779-03-8) provides a geometrically distinct scaffold; procurement of an incorrect isomer would invalidate SAR conclusions.
